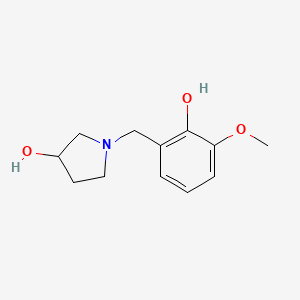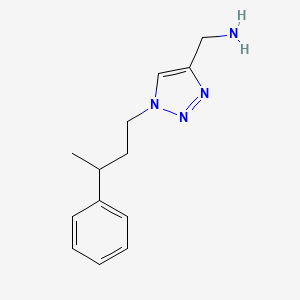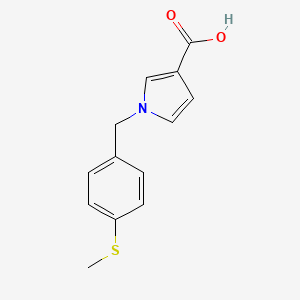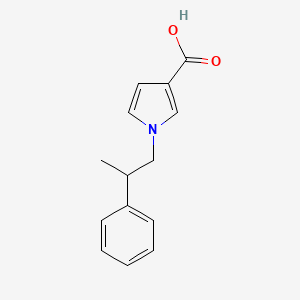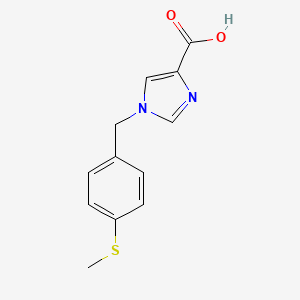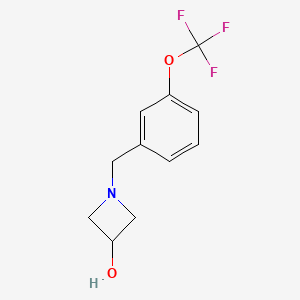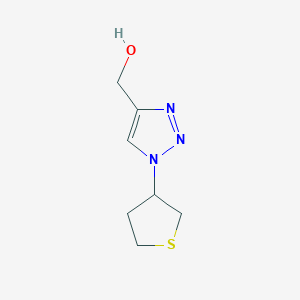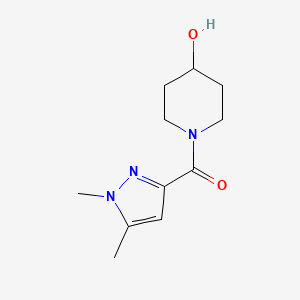
(1,5-dimethyl-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone
Descripción general
Descripción
“(1,5-dimethyl-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone” is a chemical compound with the molecular formula C11H13F3N4O2 . It has a molecular weight of 290.24 g/mol . This compound is part of the pyrazole family, which is known for its wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, is a topic of ongoing research . Various methods have been reported over the years, contributing to the diverse applications of these compounds in areas such as technology, medicine, and agriculture .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazole ring, which is a five-membered heterocycle with three carbon atoms, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives are diverse and depend on the specific compound and reaction conditions . For example, some pyrazole derivatives have been synthesized and evaluated for their in vivo anti-hyperglycemic activity .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 290.24 g/mol and a molecular formula of C11H13F3N4O2 . It has one hydrogen bond donor count and seven hydrogen bond acceptor counts . The compound’s complexity, as computed by Cactvs 3.4.8.18, is 453 .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Potential
- A variety of pyrazole derivatives, including compounds structurally related to (1,5-dimethyl-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone, have been synthesized and characterized. These compounds demonstrated significant antimicrobial and anticancer activities, with some showing higher anticancer activity than the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antibacterial and Antioxidant Activities
- Synthesized derivatives containing pyrazole moieties, similar in structure to this compound, exhibited moderate antibacterial activity against various bacterial strains and moderate antioxidant activities. These activities were further supported by DFT and molecular orbital calculations (Lynda, 2021).
Synthesis and Characterization
- The synthesis and characterization of pyrazole derivatives have been a focus of research, with various methodologies being developed for the synthesis of these compounds, including those related to this compound. These compounds have been characterized using different spectroscopic techniques, demonstrating the interest in pyrazole derivatives in the field of medicinal chemistry (Hote & Lokhande, 2014).
Enzyme Inhibition for Medical Applications
- Pyrazole derivatives have been screened as potential inhibitor lead compounds for enzymes such as fructose-1,6-bisphosphatase (FBPase). Compounds including those structurally related to this compound have shown IC50 values comparable to natural inhibitors, indicating their potential in medical applications (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).
Direcciones Futuras
The future research directions for “(1,5-dimethyl-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone” and other pyrazole derivatives could involve further exploration of their synthesis methods and pharmacological properties . Given the wide range of activities exhibited by these compounds, they hold promise for the development of new drugs .
Mecanismo De Acción
Target of Action
Similar compounds have been known to target various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Similar compounds have been known to affect a broad range of biochemical pathways, leading to various downstream effects .
Result of Action
Similar compounds have been known to exhibit a variety of biological activities .
Propiedades
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-(4-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-7-10(12-13(8)2)11(16)14-5-3-9(15)4-6-14/h7,9,15H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGVERNXIVFYPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



